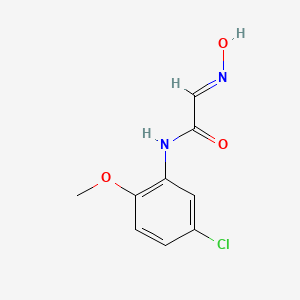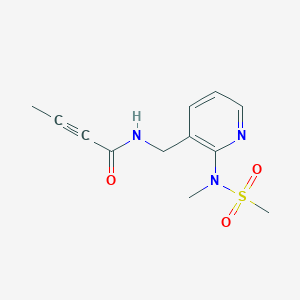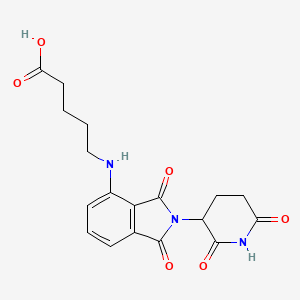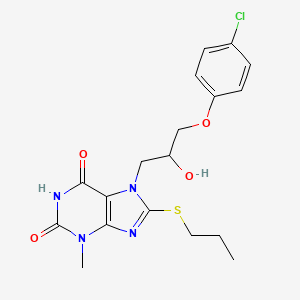![molecular formula C21H25ClN2O3S B2385718 1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 1448056-62-9](/img/structure/B2385718.png)
1-(1-((3'-Chloro-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a biphenyl group, which is two benzene rings connected by a single bond, with a chlorine atom attached to one of the rings . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The 3D structure of the molecule could be determined using techniques like X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the sulfonyl group might increase its polarity, and the halogen might make it more reactive. The compound’s melting point, boiling point, solubility, and other properties could be determined experimentally .Scientific Research Applications
Stereoselective Synthesis
Researchers have developed methods for the stereoselective synthesis of disubstituted pyrrolidines and piperidines, which are crucial for producing molecules with specific three-dimensional arrangements. This is significant in the pharmaceutical industry for creating drugs with targeted effects. The intramolecular conjugate addition of N-substituted γ-oxygenated-α,β-unsaturated phenyl sulfones is a method used to achieve high cis-selectivity, indicating the potential utility of similar compounds in synthesizing structurally complex and biologically active molecules (Carretero, Arrayás, & Gracia, 1996).
Hemiaminals as Substrates for Sulfur Ylides
The reaction of phenyl-stabilized chiral sulfur ylides with hemiaminals leads to the formation of functionalized pyrrolidines with high enantioselectivity. This method shows the versatility of using sulfur ylides for synthesizing complex nitrogen-containing cycles, which could be pivotal in developing new therapeutic agents (Kokotos & Aggarwal, 2006).
Antimicrobial Activity of Heterocycles
The synthesis of new heterocycles based on 3-methyl-1-phenyl-5-benzene sulfonamido pyrazole and their reactions with various substrates to form pyrazoles, isoxazoles, and pyrimidinethiones, showcases the chemical versatility of sulfonamido compounds. These reactions lead to molecules with potential antimicrobial activity, highlighting the compound's utility in developing new antimicrobials (El‐Emary, Al-muaikel, & Moustafa, 2002).
Synthesis of CCR5 Receptor Antagonists
Modifications of the arylpropylpiperidine side chains in the synthesis of CCR5 receptor antagonists demonstrate the compound's role in creating molecules with potential applications in treating diseases like HIV. The balance between antiviral potency and pharmacokinetics is crucial for the development of effective therapies (Lynch et al., 2003).
Synthesis of Tetrahydropyridine Derivatives
The radical reaction involving 1,6-enynes, sulfur dioxide, and aryldiazonium tetrafluoroborates to access sulfonated tetrahydropyridine derivatives underlines the compound's potential in creating sulfonated heterocycles. These molecules may have various industrial and pharmaceutical applications due to their structural complexity and functional diversity (An & Wu, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[1-[4-(3-chlorophenyl)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3S/c22-18-3-1-2-17(14-18)16-4-6-21(7-5-16)28(26,27)24-12-8-19(9-13-24)23-11-10-20(25)15-23/h1-7,14,19-20,25H,8-13,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXSUKFQLJKHRLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=C(C=C3)C4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-Methylimidazol-4-yl)cyclopropyl]prop-2-enamide](/img/structure/B2385640.png)
![Rcemic-(5S,9S)-Tert-Butyl 2-Oxo-9-Phenyl-1,7-Diazaspiro[4.4]Nonane-7-Carboxylate](/img/structure/B2385641.png)
![2-(4-methoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2385646.png)

![7-Methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B2385648.png)



![2-(3-bromobenzamido)-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2385653.png)
![ethyl 2-(2-((1-propyl-1H-indol-3-yl)thio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2385654.png)

